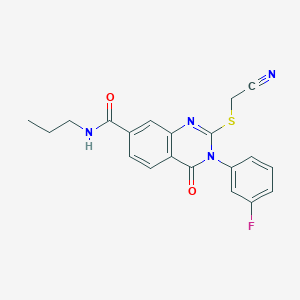
2-((cyanomethyl)thio)-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((cyanomethyl)thio)-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 2-((cyanomethyl)thio)-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((cyanomethyl)thio)-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have developed various quinazolinone derivatives demonstrating significant antimicrobial properties. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, highlighting their antifungal and antibacterial activities. These compounds were derived from a lead molecule through a series of chemical reactions, including condensation with substituted aromatic aldehydes and reactions with thioglycolic acid, showcasing their potential as antimicrobial agents (Patel & Patel, 2010).
Anticancer Potential
A study by Riadi et al. (2021) described the synthesis of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. This compound exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cell lines. Its significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases indicates its potential as an effective anti-cancer agent (Riadi et al., 2021).
Novel Synthesis Approaches
Dyachenko and Vovk (2013) explored the use of cyanoselenoacetamide in a new synthesis route to produce propane-bis(thioamide), a promising reagent for heterocyclizations. This innovative approach opens avenues for synthesizing a wide range of heterocyclic compounds, potentially leading to the discovery of new therapeutic agents (Dyachenko & Vovk, 2013).
Antimicrobial Screening
Marvadi et al. (2020) reported the synthesis and evaluation of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. These compounds displayed promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in developing new treatments for tuberculosis (Marvadi et al., 2020).
Direcciones Futuras
The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. Given the interest in similar compounds in medicinal chemistry, it may be worthwhile to investigate its biological activities and potential uses in drug development .
Propiedades
IUPAC Name |
2-(cyanomethylsulfanyl)-3-(3-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-9-23-18(26)13-6-7-16-17(11-13)24-20(28-10-8-22)25(19(16)27)15-5-3-4-14(21)12-15/h3-7,11-12H,2,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWKXNVZCRTBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
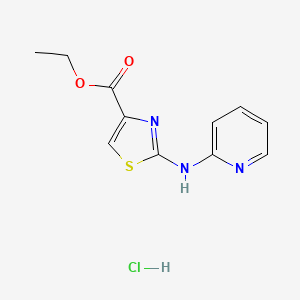
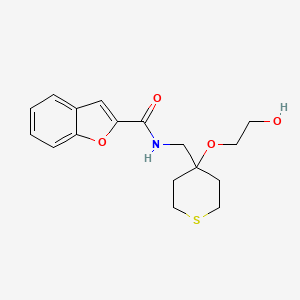
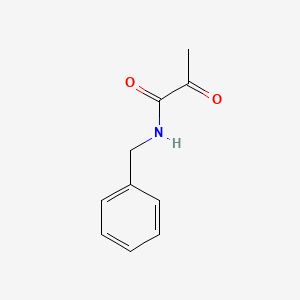
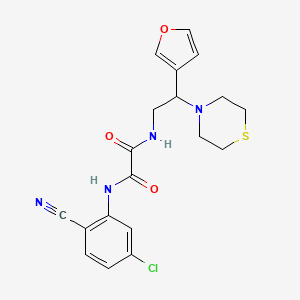
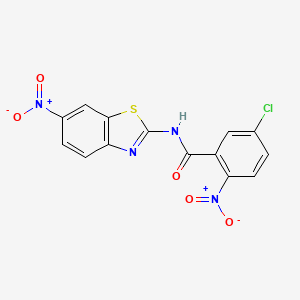
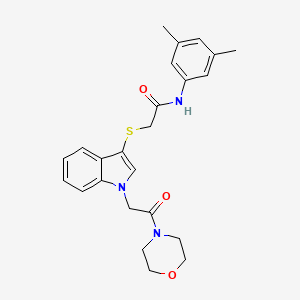
![[3-(Chloromethyl)phenyl]-imino-oxo-propyl-lambda6-sulfane;hydrochloride](/img/structure/B2568077.png)
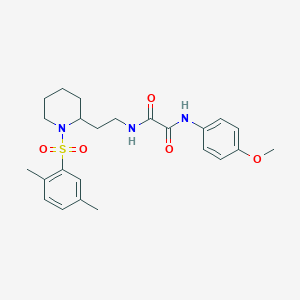
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)
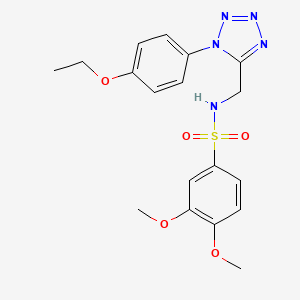
![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)
